9-Chloro-3-methyl-5-nitroacridine 9-Chloro-3-methyl-5-nitroacridine
Brand Name: Vulcanchem
CAS No.: 255713-06-5
VCID: VC17319360
InChI: InChI=1S/C14H9ClN2O2/c1-8-5-6-9-11(7-8)16-14-10(13(9)15)3-2-4-12(14)17(18)19/h2-7H,1H3
SMILES:
Molecular Formula: C14H9ClN2O2
Molecular Weight: 272.68 g/mol

9-Chloro-3-methyl-5-nitroacridine

CAS No.: 255713-06-5

Cat. No.: VC17319360

Molecular Formula: C14H9ClN2O2

Molecular Weight: 272.68 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-3-methyl-5-nitroacridine - 255713-06-5

Specification

CAS No. 255713-06-5
Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
IUPAC Name 9-chloro-3-methyl-5-nitroacridine
Standard InChI InChI=1S/C14H9ClN2O2/c1-8-5-6-9-11(7-8)16-14-10(13(9)15)3-2-4-12(14)17(18)19/h2-7H,1H3
Standard InChI Key TYFASVRUERDIFM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2C=C1)Cl

Introduction

Structural and Physicochemical Properties

Acridines are nitrogen-containing heterocycles with a fused benzene-pyridine-benzene backbone. Substitutions at positions 9, 3, and 5 significantly influence electronic distribution, solubility, and intermolecular interactions. For 9-chloro-3-methyl-5-nitroacridine, the chlorine atom at position 9 enhances electrophilicity, while the nitro group at position 5 introduces strong electron-withdrawing effects, potentially stabilizing the aromatic system. The methyl group at position 3 contributes steric bulk and moderate lipophilicity.

Comparative Physicochemical Data

The following table summarizes key properties of structurally related acridine derivatives, inferred from analogs such as 9-chloro-3-nitroacridine (CAS 1744-91-8) :

Property9-Chloro-3-nitroacridine Hypothesized 9-Chloro-3-methyl-5-nitroacridine
Molecular FormulaC₁₃H₇ClN₂O₂C₁₄H₉ClN₂O₂
Molecular Weight (g/mol)258.66272.69
Density (g/cm³)1.48~1.45–1.50 (estimated)
Boiling Point (°C)464.5~450–470 (estimated)
LogP (Partition Coeff.)4.47~3.8–4.2 (estimated)
Water SolubilityLowLow (methyl group enhances lipophilicity)

The nitro group’s electron-withdrawing nature likely reduces basicity compared to unsubstituted acridine (pKa ~5.6), while the methyl group may slightly increase solubility in organic solvents.

Synthetic Pathways

Synthesis of 9-substituted acridines typically involves cyclization reactions or functionalization of preformed acridine cores. For 9-chloro-3-methyl-5-nitroacridine, plausible routes include:

Ullmann-Type Coupling

A multi-step approach could begin with nitration of 3-methylacridine at position 5, followed by chlorination at position 9. For example, analogous nitration reactions employ mixed acids (H₂SO₄/HNO₃) under controlled temperatures . Subsequent chlorination might use POCl₃ or Cl₂ gas in the presence of Lewis acids.

Oxidative Functionalization

Search results describe the oxidation of chlorinated nitropyridines using chromium trioxide (CrO₃) in sulfuric acid . Adapting this method, 3-methylacridine could undergo nitration and oxidation to introduce nitro and chloro groups sequentially.

Applications and Future Directions

Therapeutic Development

9-Chloro-3-methyl-5-nitroacridine warrants evaluation in kinase inhibition assays (e.g., EGFR, HER2) and combination therapies with DNA repair inhibitors (e.g., PARP-1).

Material Science

Nitroacridines serve as precursors for fluorescent dyes and organic semiconductors. The methyl group’s electron-donating effects could tune optoelectronic properties for OLED applications.

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